Pathway-Specific Linkage Between Terpenoid and Amino Acid Catabolism
Unlike general acyl-CoAs, 3-hydroxy-5-methylhex-4-enoyl-CoA is a pathway-specific intermediate. The enzyme 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) catalyzes its conversion, a reaction embedded within the specialized Atu/Liu pathway [1]. This contrasts with the role of standard 3-hydroxyacyl-CoAs in broad fatty acid β-oxidation. Genetic and proteomic evidence from Pseudomonas aeruginosa confirms that the enzymes acting on this compound are encoded by distinct gene clusters (atuABCDEFGH and liuRABCDE) that are essential for growth on acyclic terpenes and leucine [2].
| Evidence Dimension | Metabolic Context and Genetic Locus |
|---|---|
| Target Compound Data | Exclusive intermediate in the Atu (acyclic terpene utilization) and Liu (leucine/isovalerate utilization) pathways; conversion catalyzed by enzymes from the atu/liu gene clusters. |
| Comparator Or Baseline | Common 3-hydroxyacyl-CoA intermediates (e.g., 3-hydroxybutyryl-CoA) are substrates in the ubiquitous fatty acid β-oxidation pathway, encoded by genes not restricted to atu/liu clusters. |
| Quantified Difference | Qualitative difference in pathway specificity. The atu/liu gene clusters are induced and essential for growth on citronellol/leucine but not on general carbon sources like glucose [2]. |
| Conditions | Pathway and genetic analysis in Pseudomonas aeruginosa PAO1 based on mutant phenotype screening, 2D-gel electrophoresis, and enzyme activity assays [2]. |
Why This Matters
This specificity justifies procurement for targeted studies on acyclic terpene and leucine catabolism, where generic acyl-CoAs would be irrelevant or uninformative.
- [1] KEGG Reaction: R08094. 3-hydroxy-5-methylhex-4-enoyl-CoA:NAD+ oxidoreductase. View Source
- [2] Förster-Fromme, K., Höschle, B., Mack, C., Bott, M., Armbruster, W., & Jendrossek, D. (2006). Identification of genes and proteins necessary for catabolism of acyclic terpenes and leucine/isovalerate in Pseudomonas aeruginosa. Applied and Environmental Microbiology, 72(7), 4819–4828. View Source
